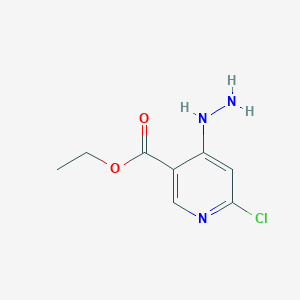

Ethyl 6-chloro-4-hydrazinylpyridine-3-carboxylate

Description

The exact mass of the compound Ethyl 6-chloro-4-hydrazinylpyridine-3-carboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Ethyl 6-chloro-4-hydrazinylpyridine-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 6-chloro-4-hydrazinylpyridine-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 6-chloro-4-hydrazinylpyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN3O2/c1-2-14-8(13)5-4-11-7(9)3-6(5)12-10/h3-4H,2,10H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJTSWKZASWNNMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(C=C1NN)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Preparation of Ethyl 6-chloro-4-hydrazinylpyridine-3-carboxylate

Abstract

This technical guide provides a comprehensive overview of the synthesis of Ethyl 6-chloro-4-hydrazinylpyridine-3-carboxylate, a key heterocyclic building block in modern medicinal chemistry. This document moves beyond a simple recitation of steps to deliver an in-depth analysis of the synthetic strategy, mechanistic rationale, and critical process parameters. We present a detailed, field-proven experimental protocol, emphasizing the causality behind procedural choices and incorporating a self-validating framework for reaction monitoring and purification. A dedicated section on the safe handling of hydrazine hydrate is included to ensure operational safety. This guide is intended for researchers, chemists, and drug development professionals seeking a robust and reproducible method for the preparation of this valuable intermediate.

Introduction and Strategic Importance

Ethyl 6-chloro-4-hydrazinylpyridine-3-carboxylate is a highly functionalized pyridine derivative of significant interest in the synthesis of complex pharmaceutical agents. Its structure incorporates three key reactive handles:

-

An ethyl carboxylate group, which can be hydrolyzed to the corresponding carboxylic acid or converted to an amide.

-

A chloro substituent, which can participate in further nucleophilic substitution or cross-coupling reactions.

-

A hydrazinyl moiety, which is a powerful nucleophile and a precursor for the construction of fused heterocyclic systems such as pyrazoles, triazoles, and pyridazines.

The strategic placement of these functional groups makes it a versatile intermediate for creating libraries of compounds for high-throughput screening and for the targeted synthesis of biologically active molecules.

Retrosynthetic Analysis and Synthetic Strategy

The most direct and industrially scalable approach to synthesizing the target molecule is through a nucleophilic aromatic substitution (SNAr) reaction. The core strategy involves the regioselective displacement of a chlorine atom from a dichlorinated pyridine precursor with hydrazine.

Retrosynthetic Disconnection:

The choice of Ethyl 4,6-dichloropyridine-3-carboxylate as the starting material is logical. The pyridine ring is rendered electron-deficient by the ring nitrogen and the electron-withdrawing ethyl carboxylate group, thereby activating the chloro substituents at positions 4 and 6 towards nucleophilic attack. The reaction with hydrazine hydrate is expected to preferentially occur at the C4 position due to its higher activation, leading to the desired product.

The Core Synthesis: Mechanistic Insights and Parameter Optimization

The conversion of Ethyl 4,6-dichloropyridine-3-carboxylate to the target compound is a classic SNAr reaction.

Mechanism and Regioselectivity

The reaction proceeds via a two-step addition-elimination mechanism.

-

Nucleophilic Attack: The terminal nitrogen of the hydrazine molecule attacks the electron-deficient C4 carbon of the pyridine ring, breaking the aromaticity and forming a negatively charged intermediate known as a Meisenheimer complex.

-

Elimination: The aromaticity is restored by the elimination of the chloride ion, yielding the final substituted product.

From a mechanistic standpoint, the C4 position is generally more electrophilic than the C6 position in this system. This enhanced reactivity is due to the combined electron-withdrawing effects of the ring nitrogen and the C3-ester group, which more effectively stabilize the negative charge of the Meisenheimer complex when the attack occurs at C4.

Critical Reagents and Parameters

-

Starting Material: High-purity Ethyl 4,6-dichloropyridine-3-carboxylate is essential. It can be prepared from 4,6-dihydroxynicotinic acid ethyl ester and a chlorinating agent like phosphorus oxychloride (POCl₃)[1].

-

Nucleophile: Hydrazine hydrate (N₂H₄·H₂O) is the reagent of choice. A solution with a high concentration (e.g., ≥80%) is typically used to ensure sufficient reactivity[2]. An excess of hydrazine hydrate is often employed to drive the reaction to completion and to act as a base, neutralizing the hydrochloric acid (HCl) generated during the reaction.

-

Solvent Selection: The choice of solvent is critical.

-

Protic Solvents (e.g., Ethanol, Methanol): These are commonly used, as they readily dissolve the reactants and the hydrazine hydrate. The resulting product often has limited solubility in the cold alcohol-water mixture, facilitating isolation by precipitation[3][4].

-

Polar Aprotic Solvents (e.g., DMF, DMAC): These solvents can accelerate the reaction rate, particularly at elevated temperatures[2][5]. However, their high boiling points can complicate product isolation and solvent removal.

-

-

Temperature and Reaction Time: The reaction can proceed at room temperature over an extended period (days) or be accelerated significantly by heating to reflux (typically 4-8 hours)[2][3]. Reaction progress should be monitored by a suitable analytical method, such as Thin Layer Chromatography (TLC), to determine the point of completion.

Synthetic Workflow Diagram

Caption: Synthetic workflow for the preparation of the target compound.

Detailed Experimental Protocol

This protocol is a robust, self-validating system designed for reproducibility and safety.

Materials and Equipment

| Chemical | CAS Number | Molecular Formula | Notes |

| Ethyl 4,6-dichloropyridine-3-carboxylate | 40296-46-6 | C₈H₇Cl₂NO₂ | Starting Material |

| Hydrazine Hydrate (~80%) | 7803-57-8 | H₆N₂O | EXTREMELY TOXIC & CORROSIVE |

| Ethanol (Absolute) | 64-17-5 | C₂H₆O | Solvent |

| Deionized Water | 7732-18-5 | H₂O | For work-up |

Equipment: Round-bottom flask, reflux condenser, magnetic stirrer/hotplate, nitrogen/argon inlet, dropping funnel, Buchner funnel and flask, standard laboratory glassware.

CRITICAL SAFETY PROTOCOL: Handling Hydrazine Hydrate

Hydrazine and its hydrate are highly toxic, corrosive, potentially carcinogenic, and can react explosively with oxidizing agents.[6][7][8] All handling must be performed within a certified chemical fume hood.[7][9]

-

Personal Protective Equipment (PPE): A chemical-resistant lab coat, forearm-length nitrile or butyl gloves, and splash-proof chemical goggles with a face shield are mandatory.[6][7][10]

-

Dispensing: Use a dedicated syringe or cannula for transfers. Avoid open pouring.

-

Spill Management: Have a spill kit ready. Small spills can be diluted extensively with water and then treated with a weak oxidizing agent like calcium hypochlorite solution (<5%).[10] Absorb with an inert material like sand or vermiculite.

-

Waste Disposal: All hydrazine-contaminated waste is hazardous.[7] It must be collected in a clearly labeled, dedicated waste container and kept separate from oxidizing waste streams.[8]

Step-by-Step Synthesis

-

Reaction Setup: Assemble a 250 mL round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet. Ensure the setup is in a chemical fume hood.

-

Charging Reactants: Add Ethyl 4,6-dichloropyridine-3-carboxylate (10.0 g, 45.4 mmol) to the flask, followed by absolute ethanol (100 mL). Stir the mixture to achieve dissolution.

-

Addition of Hydrazine: In a dropping funnel, place hydrazine hydrate (80%, ~4.3 g, 68.1 mmol, 1.5 equivalents). Add the hydrazine hydrate dropwise to the stirred solution at room temperature over 10-15 minutes.

-

Rationale: Dropwise addition is crucial to control a potential initial exotherm from the reaction.

-

-

Reaction: Heat the mixture to reflux (approx. 78-80 °C) using a heating mantle. Maintain a gentle reflux for 6 hours.

-

Self-Validation: Monitor the reaction's progress every 1-2 hours using TLC (e.g., with a 1:1 ethyl acetate:hexanes mobile phase), observing the consumption of the starting material spot.

-

-

Work-up and Isolation: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. A precipitate may form upon cooling.

-

Slowly add deionized water (50 mL) to the stirred mixture to induce further precipitation of the product.

-

Cool the slurry in an ice bath for 30 minutes to maximize product recovery.

-

Filtration: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake sequentially with cold deionized water (2 x 20 mL) and then cold ethanol (1 x 20 mL).

-

Rationale: Washing removes excess hydrazine salts and other water-soluble impurities. Using cold solvent minimizes loss of the desired product.

-

-

Purification and Drying: The crude product can be further purified by recrystallization from an ethanol/water mixture if necessary. Dry the final white to off-white solid product under vacuum at 40-50 °C to a constant weight.

Characterization and Data

The final product should be characterized to confirm its identity and purity.

Table 2: Physicochemical Properties of Ethyl 6-chloro-4-hydrazinylpyridine-3-carboxylate

| Property | Value | Source |

| Molecular Formula | C₈H₁₀ClN₃O₂ | [11][12][13] |

| Molecular Weight | 215.64 g/mol | [11][13] |

| Appearance | White to off-white solid | --- |

| Melting Point | 150-152 °C | [13] |

| ¹H NMR (Expected) | Signals for ethyl group (triplet & quartet), two distinct aromatic protons, and broad signals for the hydrazinyl (-NHNH₂) protons. | --- |

| MS (ESI+) | Expected m/z [M+H]⁺ at ~216.05 | [12] |

Conclusion

The preparation of Ethyl 6-chloro-4-hydrazinylpyridine-3-carboxylate via nucleophilic aromatic substitution is a robust and efficient method. By carefully controlling reaction parameters such as solvent, temperature, and stoichiometry, and by adhering to strict safety protocols for handling hydrazine hydrate, researchers can reliably produce this valuable intermediate. The protocol described herein provides a comprehensive, self-validating framework that ensures high yield and purity, enabling its effective use in downstream applications for drug discovery and development.

References

- Material Safety Data Sheet - HYDRAZINE HYDRATE 55%. Arkema Inc. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFazL6f-tdUQOHUVmQLxCXVFkdmS8rLglTKimUYEhzJ0jjryx27LAwImNI_5gUseL_bRYr0Qnub2oyXJWLPSir5-wSMGTSaRvGAAz5Uh3CHOpNB1MTAaRE07LNXRPcXm9Bj9VgmMDJtKyBGA82qlkR0KRYTs5W2cl9uk9sUEQ5SMBBuJGON6MNYoWPtKduRuITcsn7vI__9t9Adxtrmx8wG_Fw_DIk=]

- SAFETY DATA SHEET - Hydrazine Hydrate 55%. Nexchem Ltd. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQECkFd50WA-NO0IN0sWAkcv5Ugnvo_5OrXj3mVY8XSrUMoJKtoG7Z-RIu6l4C3XUJun0sCYL1LQbzCukf4ObjXgbK07fwX54NFWI5avixD8lvxwas1FHtpe0SQtP9EZ9otrqwzKH-y_-v8ZGgCuR_ycrj161RSOwB9dgJipnl16LWtfBC6Gwbax]

- Hydrazine Standard Operating Procedure Template. University of New Mexico - Environmental Health & Safety. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGH1RrPt-EaXfFXUjwJ3kQcIvZRR5mwyvX_hbglZuhhbNeCLtPxlPCoC4_xVKfncHBk-cHuCI3LZyxujWDRUNYqGyjjDinriRmHRDKDQqyheDpWl7sgDAPiDb1fbGpU78sovY0_aGl1ceei3zTIQX5oBvDViNRYsOKKUSHF55Q6HipRWv5QXAeZxhHpZg8MWgG7L07fNjU=]

- Hydrazine hydrate - SAFETY DATA SHEET. Fisher Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEu28luOV_9XkhcfA8pDCbdh3Qmut3zxYmpZnrL6VIAK3Q9CXd8R1Je6mkDHXs_BogNTBaXDcN_BJ9uRBtEHtIUmKWuYTXkoMSyLP6w6OuNIv80pwvFMkp-YkDAafuav4kL0_uSM5y-B5CXkpvVnASTx9Dx_uCf3AT7U9A41bBZzZK70RZjsrkKXEV8n2UP3trjhy7TuoUncX6T3PzUDdRDGAwXuS8q69fPgkDW7NqqogqSyQQpP-gZSTSdAucoHbQrqhV7LVX3i44lNDt6oG2L2mlrc-IsfMVFknZY6kd9tS5iyJYCLZo=]

- Practical Hydrazine Hydrate Safety. Reddit r/chemistry. [URL: https://www.reddit.

- Synthesis routes of 2-Chloro-6-hydrazinopyridine. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFNWiK7Sdx3tzzY9VYW3S69ftizOc_4UouNrhfPyUYgqAN_LzFJk1ZRck8NtRA15Ko9lhJ1zOhXxIVfSoV3Mw4m1M5Ii4A-zpDutgbqOHw4RG5tXQO59L2OJZGcAm2VzmHhoNiDoBRxBHeTnsWDHt_lvHR7Ky_aPX3HtX1NdOmgK7oJMQ==]

- CN102249991A - Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine. Google Patents. [URL: https://patents.google.

- Ethyl 4,6-dichloropyridazine-3-carboxylate synthesis. ChemicalBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFtLs_thSInWKQTW7VOxNCBXLvnH7K33O56BQpSra5c8RZOTAbpuLX9_Kv6SjnsWeonkayXyXBgIlMZZ-a3RmIZN5Jn50689z3c2JU_j5Mbm72HKlZvJSiRO67r7M16jryRsdmg69yuYTRfj6jihvYp3UXRF6Sj2pTF_-ZYdB5fKU448LmLdtXBT5TPLQA72CBn]

- CN106588758B - Synthesis process of 2-hydrazinopyridine derivative. Google Patents. [URL: https://patents.google.

- Ethyl 4,6-dichloropyridazine-3-carboxylate. ChemicalBook. [URL: https://vertexaisearch.cloud.google.

- Ethyl 6-chloro-4-hydrazinylpyridine-3-carboxylate. VSNCHEM. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE31l8WybeFTXT7s5dXDCx3GLR4DiDgUNOwJw38o9zRwL_KPjHoBmrCiLVghyKdb-RaI2CyF46I_t60EjkUlHet6LqyXrH_3-wiKtLrG-i30h-d8dxJaeExXISwxprAtV-ECXkligm8Suehr4-cQ6sFIGIodssAikn9n5O4dpdDaehJDx4sdtZlPl8=]

- 1-(3-Chloropyridin-2-yl)hydrazine. ResearchGate. [URL: https://www.researchgate.net/publication/235025988_1-3-Chloropyridin-2-ylhydrazine]

- Halogen-containing pyridines. 7. Synthesis and some conversions of (3,5-dichloro-2-pyridyl)hydrazine. ResearchGate. [URL: https://www.researchgate.net/publication/238128472_Halogen-containing_pyridines_7_Synthesis_and_some_conversions_of_35-dichloro-2-pyridylhydrazine]

- Ethyl 6-chloro-4-hydrazinylpyridine-3-carboxylate (C8H10ClN3O2). PubChemLite. [URL: https://pubchemlite.deepomics.com/compound/139591417]

- ethyl 6-chloro-3-methyl-pyridine-2-carboxylate, min 97%, 100 mg. Fisher Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHvsxZ0MUe0z9dBgQeXhnBwdGXtkDsaOKqEkvwqrHgnqSx6spZKLlNOxXk05nkxhkk2UfRXP_avq4zVUcdEEUezZ9wee4eIJmB0RGDRBQnw4zpqMdDkM1ahNWuBLPpSqTCGGqLDm2WhmOW56vufrs5IjU4dkw2HjXO-geA6nh_7h0UZgCdypaX58SD94DTuEF-RooZkwc2Q-CMWROhef3y6nhvT]

- Ethyl 6-chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate. Chiralen. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEH3t9X2Chu1cpfP6-qsTmehO8SefiDyXciQqzQ6wmAw7YtHWZEgbKBecIHi0jXQem1hPd3DTxyBoUFUOy71FO2Basutfld4BqRS_zgzMmvQDZ0i506b9FE87yUWKqqewrsCj_r]

- Ethyl 6-chloropyridine-3-carboxylate 97. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/531197]

- What are the preparation and application examples of Ethyl 4,6-dichloronicotinate?. Parle Industrie Co.,Limited. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHavnOb610nhaT8NxEZmZub_1yyOb3UqRlVGNRGIYHnSQ2_AIErgxjHdbZFAH9wTqdmnxZAVicI7HJLulEe9EkbQY4IOCzoSOhu6TFz60YJTUCJWrGEI0oH3yz1hMk2Qgqelaiw5XaPQsKzhnANwO2WKSZt8FW_j1rF3_yvoWSGiqaEX0BIEZdGdjw=]

- Organic Syntheses Procedure. Organic Syntheses. [URL: http://www.orgsyn.org/demo.aspx?prep=v72p0238]

- Ethyl 4,6-dichloropyridazine-3-carboxylate. BLD Pharm. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE0sw50_zy11Mi4UUP72Xfz4gjKs2RQFotOBmU7UQ5chnjb7VG0fcr6UYeK-DjxEOF74Ppqb6-Z-1tkRHwJPEmMQ3_oUg9cP432_Pxwm6H1DY1W5ES8xKHJUfS799R5opoXGKaEWXNZtJaBfsJx]

- Ethyl 6-chloro-4-hydrazinylpyridine-3-carboxylate. LabNovo. [URL: https://www.labnovo.

- US9024031B1 - Process for the preparation of 3-(3-chloro-1H-pyrazol-1-yl)pyridine. Google Patents. [URL: https://patents.google.

- Carbazic acid, ethyl ester. Organic Syntheses. [URL: http://www.orgsyn.org/demo.aspx?prep=cv2p0272]

- Regioselective one-pot, three component synthesis of ethyl 6-aryl-3- propylpyridazine-4-carboxylates in water. SciSpace. [URL: https://typeset.io/papers/regioselective-one-pot-three-component-synthesis-of-ethyl-2f0z9oac]

- The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. National Institutes of Health (NIH). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6270634/]

- 1-Ethyl-6-fluoro-4-oxo-7-piperazin-1-yl-quinoline-3-carboxylic acid. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/485113]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. CN102249991A - Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine - Google Patents [patents.google.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. CN106588758B - Synthesis process of 2-hydrazinopyridine derivative - Google Patents [patents.google.com]

- 6. files.dep.state.pa.us [files.dep.state.pa.us]

- 7. ehs.unm.edu [ehs.unm.edu]

- 8. reddit.com [reddit.com]

- 9. fishersci.co.uk [fishersci.co.uk]

- 10. nexchem.co.uk [nexchem.co.uk]

- 11. Ethyl 6-chloro-4-hydrazinylpyridine-3-carboxylate | VSNCHEM [vsnchem.com]

- 12. PubChemLite - Ethyl 6-chloro-4-hydrazinylpyridine-3-carboxylate (C8H10ClN3O2) [pubchemlite.lcsb.uni.lu]

- 13. do.labnovo.com [do.labnovo.com]

An In-depth Technical Guide to Ethyl 6-chloro-4-hydrazinylpyridine-3-carboxylate: A Key Building Block for Pyrazolopyridine Scaffolds

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of Ethyl 6-chloro-4-hydrazinylpyridine-3-carboxylate. This heterocyclic compound is a valuable intermediate for the synthesis of a variety of fused pyrazole derivatives, particularly pyrazolo[3,4-b]pyridines, which are of significant interest in medicinal chemistry due to their diverse biological activities.

Core Chemical Properties

Ethyl 6-chloro-4-hydrazinylpyridine-3-carboxylate is a substituted pyridine derivative. Its core structure consists of a pyridine ring functionalized with a chloro group at the 6-position, a hydrazinyl group at the 4-position, and an ethyl carboxylate group at the 3-position.

Structural and Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₈H₁₀ClN₃O₂ | [1][2] |

| Molecular Weight | 215.64 g/mol | [1][2] |

| Appearance | Solid (predicted) | |

| Melting Point | 150-152 °C | |

| SMILES | CCOC(=O)C1=CN=C(C=C1NN)Cl | [1] |

| InChI | InChI=1S/C8H10ClN3O2/c1-2-14-8(13)5-4-11-7(9)3-6(5)12-10/h3-4H,2,10H2,1H3,(H,11,12) | [1] |

| Predicted XlogP | 1.8 | [1] |

Note: Some physical properties are based on predictions and may vary.

Spectral Data (Predicted)

Predicted Collision Cross Section (CCS) values (Ų)

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 216.05344 | 143.7 |

| [M+Na]⁺ | 238.03538 | 152.4 |

| [M-H]⁻ | 214.03888 | 145.9 |

| [M+NH₄]⁺ | 233.07998 | 161.3 |

| [M+K]⁺ | 254.00932 | 149.2 |

Data from PubChemLite, calculated using CCSbase.[1]

Synthesis and Mechanism

The synthesis of Ethyl 6-chloro-4-hydrazinylpyridine-3-carboxylate is not explicitly detailed in a dedicated publication. However, based on the principles of heterocyclic chemistry, a plausible and efficient synthetic route involves the regioselective nucleophilic aromatic substitution of a dichlorinated pyridine precursor with hydrazine.

Proposed Synthetic Pathway

The most likely synthetic route starts from the commercially available Ethyl 4,6-dichloropyridine-3-carboxylate. The greater electrophilicity of the C4 position in the pyridine ring, activated by the adjacent nitrogen and the electron-withdrawing carboxylate group, directs the nucleophilic attack of hydrazine to this position.

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol (Hypothesized)

This protocol is based on established procedures for similar reactions and provides a starting point for laboratory synthesis. Optimization of reaction conditions may be necessary.

Step 1: Synthesis of Ethyl 4,6-dichloropyridine-3-carboxylate

This precursor can be synthesized from Ethyl 4,6-dihydroxypyridine-3-carboxylate.

-

To a flask containing Ethyl 4,6-dihydroxypyridine-3-carboxylate, add an excess of phosphorus oxychloride (POCl₃).

-

Heat the reaction mixture, for instance at 100°C, for several hours.

-

After cooling, carefully remove the excess POCl₃ under reduced pressure.

-

The crude product is then worked up, typically by pouring it into ice water and extracting with an organic solvent like ethyl acetate.

-

The organic layers are combined, washed, dried, and concentrated. Purification can be achieved by column chromatography.

Step 2: Synthesis of Ethyl 6-chloro-4-hydrazinylpyridine-3-carboxylate

-

Dissolve Ethyl 4,6-dichloropyridine-3-carboxylate in a suitable solvent, such as ethanol.

-

Add hydrazine hydrate to the solution. The reaction is typically carried out at an elevated temperature (e.g., reflux).

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the product may precipitate.

-

The solid product is collected by filtration, washed with a cold solvent, and dried.

Reactivity and Applications in Drug Discovery

The primary utility of Ethyl 6-chloro-4-hydrazinylpyridine-3-carboxylate lies in its bifunctional nature, making it an excellent precursor for the synthesis of fused heterocyclic systems.

Key Reactivity

The hydrazinyl group is a potent nucleophile and can readily react with various electrophiles, particularly dicarbonyl compounds or their equivalents, to form a new five-membered ring. The chloro and ester functionalities offer further sites for chemical modification.

Cyclization to form Pyrazolo[3,4-b]pyridines:

The most significant application of this compound is in the synthesis of the pyrazolo[3,4-b]pyridine scaffold. This is typically achieved through condensation of the hydrazinyl group with a 1,3-dicarbonyl compound or a similar synthon, followed by cyclization.

Caption: Reaction pathway to pyrazolo[3,4-b]pyridines.

Significance in Medicinal Chemistry

The pyrazolo[3,4-b]pyridine core is a "privileged scaffold" in drug discovery, found in numerous compounds with a wide range of biological activities. These include:

-

Kinase Inhibitors: Many pyrazolo[3,4-b]pyridine derivatives have been developed as inhibitors of various protein kinases, which are crucial targets in cancer therapy.

-

Antiviral and Antimicrobial Agents: This scaffold has also been incorporated into molecules with activity against viruses and bacteria.

-

Central Nervous System (CNS) Agents: Certain derivatives have shown potential for treating neurological disorders.

The substituents on Ethyl 6-chloro-4-hydrazinylpyridine-3-carboxylate (the chloro and ethyl ester groups) provide valuable handles for further chemical modifications, allowing for the generation of diverse libraries of compounds for high-throughput screening and lead optimization in drug discovery programs.

Safety and Handling

-

Toxicity: Hydrazine derivatives can be toxic if swallowed, inhaled, or absorbed through the skin.

-

Irritation: The compound may cause skin and eye irritation.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

It is imperative to conduct a thorough risk assessment before handling this compound and to consult the SDS of similar chemicals for more detailed safety information.

Conclusion

Ethyl 6-chloro-4-hydrazinylpyridine-3-carboxylate is a strategically important building block for the synthesis of pyrazolo[3,4-b]pyridines and other fused heterocyclic systems. Its straightforward, albeit not formally published, synthesis and the potential for further diversification make it a valuable tool for medicinal chemists and researchers in drug discovery. The pyrazolo[3,4-b]pyridine scaffold, readily accessible from this intermediate, continues to be a fertile ground for the development of new therapeutic agents. Further research into the experimental characterization and reactivity of this compound would be a valuable contribution to the field.

References

-

PubChemLite. Ethyl 6-chloro-4-hydrazinylpyridine-3-carboxylate (C8H10ClN3O2). Available at: [Link]

Sources

An In-depth Technical Guide to Ethyl 6-chloro-4-hydrazinylpyridine-3-carboxylate: A Strategic Intermediate for Kinase Inhibitor Scaffolds

For Immediate Release

A Senior Application Scientist Whitepaper

This guide provides a comprehensive technical overview of Ethyl 6-chloro-4-hydrazinylpyridine-3-carboxylate, a key heterocyclic building block pivotal in the discovery and development of novel therapeutics. Tailored for researchers, medicinal chemists, and drug development professionals, this document elucidates the compound's structural and chemical properties, provides a detailed, field-proven synthesis protocol, and explores its application as a strategic intermediate in the generation of high-value pharmacophores, particularly the pyrazolo[3,4-b]pyridine scaffold.

Introduction: The Strategic Value of a Versatile Pyridine Intermediate

In the landscape of modern drug discovery, particularly in oncology and immunology, the development of selective kinase inhibitors remains a paramount objective. The pyrazolo[3,4-b]pyridine core is recognized as a "privileged scaffold"—a molecular framework that is capable of binding to multiple biological targets with high affinity.[1][2][3] Derivatives of this scaffold have demonstrated potent inhibitory activity against a range of therapeutically relevant kinases, including Cyclin-Dependent Kinases (CDKs), PIM kinases, and Tropomyosin Receptor Kinases (TRKs).[2][4] The utility and versatility of Ethyl 6-chloro-4-hydrazinylpyridine-3-carboxylate lie in its pre-functionalized structure, which is primed for efficient cyclization into this critical pyrazolopyridine core, making it an invaluable starting material for medicinal chemistry campaigns.

Nomenclature, Structure, and Physicochemical Properties

A precise understanding of a compound's identity and characteristics is fundamental to its effective application.

IUPAC Name and Chemical Structure

The formal IUPAC name for the compound is ethyl 6-chloro-4-hydrazinylpyridine-3-carboxylate . Its two-dimensional structure is presented below.

Diagram 1: Chemical Structure of Ethyl 6-chloro-4-hydrazinylpyridine-3-carboxylate

A 2D representation of the title compound.

Physicochemical Data Summary

The key physical and chemical properties are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₀ClN₃O₂ | [5] |

| Molecular Weight | 215.64 g/mol | [5] |

| IUPAC Name | ethyl 6-chloro-4-hydrazinylpyridine-3-carboxylate | PubChem |

| CAS Number | 179631-03-9 | Vendor Data |

| Appearance | Off-white to yellow solid (typical) | Vendor Data |

| Melting Point | 150-152 °C | [6] |

| SMILES | CCOC(=O)C1=CN=C(C=C1NN)Cl | [6] |

Synthesis Protocol: A Self-Validating System

The synthesis of Ethyl 6-chloro-4-hydrazinylpyridine-3-carboxylate is most efficiently achieved via a regioselective nucleophilic aromatic substitution (SₙAr) reaction. The causality behind this strategic choice is the differential reactivity of the two chlorine atoms on the precursor, ethyl 4,6-dichloropyridine-3-carboxylate.

Mechanistic Rationale for Regioselectivity

The pyridine ring is rendered electron-deficient by the two chloro substituents and the C3-ester group. Nucleophilic attack is therefore favored. The C4 position is significantly more activated towards substitution than the C6 position. This is because the negative charge of the Meisenheimer intermediate formed upon attack at C4 can be delocalized onto the ring nitrogen, a stabilizing electronic effect.[4] Attack at C6 does not permit such delocalization. This inherent electronic preference allows for a highly selective reaction with hydrazine, displacing the C4-chloro group while leaving the C6-chloro group intact for subsequent synthetic manipulations.

Diagram 2: Synthesis Workflow

Workflow for the synthesis of the title compound.

Detailed Experimental Protocol

This protocol is based on established principles of SₙAr reactions on dichloropyridine systems.[7]

Materials and Reagents:

-

Ethyl 4,6-dichloropyridine-3-carboxylate (1.0 eq)

-

Hydrazine hydrate (~64% solution, 1.5-2.0 eq)

-

Anhydrous Ethanol (EtOH)

-

Deionized Water

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Ethyl Acetate (EtOAc)

-

Brine (Saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add ethyl 4,6-dichloropyridine-3-carboxylate (1.0 eq) and anhydrous ethanol (approx. 10-15 mL per gram of starting material).

-

Reagent Addition: Stir the mixture to achieve dissolution. Slowly add hydrazine hydrate (1.5-2.0 eq) to the solution at room temperature. Causality Note: While the reaction is generally selective, controlling the stoichiometry of hydrazine helps minimize potential side reactions or di-substitution.

-

Reaction Execution: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until consumption of the starting material is observed.

-

Workup - Quenching and Neutralization: Cool the reaction mixture to room temperature. A precipitate of the product may form. Reduce the solvent volume under reduced pressure. Carefully add deionized water to the residue, which will cause the product to precipitate fully.

-

Workup - Isolation: Isolate the solid product by vacuum filtration. Wash the filter cake sequentially with cold water and a small amount of cold ethanol to remove residual impurities.

-

Purification (if necessary): The crude product is often of high purity. However, if required, recrystallization from ethanol can be performed to yield the final product as a crystalline solid. Dry the purified product under vacuum.

Self-Validation: The identity and purity of the synthesized compound should be confirmed using standard analytical techniques (¹H NMR, ¹³C NMR, LC-MS) and by comparing the melting point to the literature value (150-152 °C).

Chemical Reactivity and Application in Drug Development

The primary synthetic utility of Ethyl 6-chloro-4-hydrazinylpyridine-3-carboxylate is its role as a precursor to the 1H-pyrazolo[3,4-b]pyridine ring system.

Intramolecular Cyclization to form Pyrazolo[3,4-b]pyridines

The compound possesses a hydrazinyl group and an ester group in a favorable ortho-arrangement. Upon heating, often in a high-boiling solvent like diphenyl ether or under acidic/basic conditions, it undergoes an intramolecular cyclization reaction. The nucleophilic terminal nitrogen of the hydrazine moiety attacks the electrophilic carbonyl carbon of the ester group, leading to the formation of the pyrazole ring fused to the pyridine core. This annulation reaction is a robust and high-yielding method for accessing the desired scaffold.

Diagram 3: Cyclization to Pyrazolopyridine Scaffold

Key transformation into the pyrazolopyridine core.

A Cornerstone in Kinase Inhibitor Synthesis

The resulting 6-chloro-1H-pyrazolo[3,4-b]pyridin-4-ol is a versatile intermediate. The chlorine atom at the 6-position is now activated for further SₙAr or palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of diverse aryl, heteroaryl, or amino substituents to explore the solvent-exposed region of a kinase active site. The pyrazole N-H can be alkylated or arylated to probe other binding pockets, and the hydroxyl group can be converted to a leaving group (e.g., chloride, triflate) for further diversification. This multi-faceted reactivity enables the construction of large libraries of analogues for structure-activity relationship (SAR) studies, crucial for optimizing potency, selectivity, and pharmacokinetic properties of drug candidates.[1][4]

Conclusion

Ethyl 6-chloro-4-hydrazinylpyridine-3-carboxylate is more than a simple chemical reagent; it is a strategic asset in the design and synthesis of next-generation therapeutics. Its straightforward and regioselective synthesis, combined with its efficient conversion to the pharmacologically significant pyrazolo[3,4-b]pyridine scaffold, positions it as a critical building block for drug discovery programs targeting kinases and other important enzyme families. This guide provides the foundational knowledge and practical protocols necessary for its effective utilization in the laboratory, empowering scientists to accelerate their research and development efforts.

References

- Abdel-Mohsen, S. A., & El-Emary, T. I. (2012). New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity. Der Pharma Chemica, 4(5), 1869-1880. [Available at: https://www.derpharmachemica.com/pharma-chemica/new-pyrazolol3-4-blpyridines-synthesis-and-antimicrobial-activity.pdf]

- Al-dujaili, D. A., et al. (2025). Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. Molecular Diversity. [DOI: 10.1007/s11030-025-11231-5, Available at: https://pubmed.ncbi.nlm.nih.gov/38917025/]

- Binjubair, F. A., et al. (2024). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as dual CDK2/PIM1 inhibitors with potent anti-cancer activity and selectivity. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). [DOI: 10.1080/14756366.2024.2343890, Available at: https://www.tandfonline.com/doi/full/10.1080/14756366.2024.2343890]

- Díaz-Gavilán, M., et al. (2021). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 26(11), 3332. [DOI: 10.3390/molecules26113332, Available at: https://www.mdpi.com/1420-3049/26/11/3332]

- Gomaa, A. M., et al. (2021). Novel Pyrazolo[3,4-b]pyridine Derivatives: Synthesis, Characterization, Antimicrobial and Antiproliferative Profile. Molecules, 26(16), 4948. [DOI: 10.3390/molecules26164948, Available at: https://www.researchgate.

- LabNovo. (n.d.). Ethyl 6-chloro-4-hydrazinylpyridine-3-carboxylate. [Available at: https://www.labnovo.com/product/MFCD19686131]

- Liu, N., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry, 13(12), 1515-1525. [DOI: 10.1039/D2MD00293A, Available at: https://pubs.rsc.org/en/content/articlelanding/2022/md/d2md00293a]

- PubChem. (n.d.). Ethyl 6-chloro-4-hydrazinylpyridine-3-carboxylate. National Center for Biotechnology Information. [Available at: https://pubchem.ncbi.nlm.nih.

- BenchChem. (2025). An In-Depth Technical Guide to the Synthesis of Ethyl 6-chloro-4-(methylamino)nicotinate. [Available at: https://www.benchchem.

- VSNCHEM. (n.d.). VP12762 Ethyl 6-chloro-4-hydrazinylpyridine-3-carboxylate. [Available at: https://www.vsnchem.com/product/vp12762]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-<i>b</i>]pyridine Derivatives [file.scirp.org]

- 3. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Ethyl 6-chloro-4-hydrazinylpyridine-3-carboxylate | VSNCHEM [vsnchem.com]

- 6. The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to Ethyl 6-chloro-4-hydrazinylpyridine-3-carboxylate: Synthesis, Properties, and Drug Discovery Potential

This technical guide provides a comprehensive overview of Ethyl 6-chloro-4-hydrazinylpyridine-3-carboxylate, a heterocyclic building block with significant potential in medicinal chemistry and drug development. While a specific CAS number for this compound is not consistently reported in major chemical databases, its structural motifs—a substituted pyridine ring, a hydrazine moiety, and an ethyl carboxylate group—suggest its utility as a versatile scaffold for the synthesis of novel therapeutic agents. This document will delve into its chemical identity, a probable synthetic route with a detailed experimental protocol, its physicochemical properties, and a discussion of its potential applications in drug discovery, grounded in the known bioactivities of analogous structures.

Chemical Identity and Physicochemical Properties

Ethyl 6-chloro-4-hydrazinylpyridine-3-carboxylate is a pyridine derivative featuring key functional groups that make it an attractive starting material for chemical synthesis. The hydrazine group is a potent nucleophile and a precursor to various heterocyclic systems, while the chloro substituent offers a site for further functionalization through nucleophilic substitution or cross-coupling reactions. The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, enabling amide bond formation and other modifications.

Table 1: Physicochemical Properties and Identifiers

| Property | Value | Source |

| Molecular Formula | C₈H₁₀ClN₃O₂ | |

| Molecular Weight | 215.64 g/mol | |

| IUPAC Name | Ethyl 6-chloro-4-hydrazinylpyridine-3-carboxylate | - |

| CAS Number | Not available | - |

| Melting Point | 150-152 °C | |

| SMILES | CCOC(=O)C1=CN=C(C=C1NN)Cl | |

| InChI | InChI=1S/C8H10ClN3O2/c1-2-14-8(13)5-4-11-7(9)3-6(5)12-10/h3-4H,2,10H2,1H3,(H,11,12) |

Synthesis and Reactivity

The synthesis of Ethyl 6-chloro-4-hydrazinylpyridine-3-carboxylate can be logically approached through the nucleophilic aromatic substitution of a corresponding dichlorinated pyridine precursor with hydrazine. This is a common and effective method for introducing a hydrazine group onto a pyridine ring.[1][2][3]

Proposed Synthetic Pathway:

The most plausible synthetic route starts from Ethyl 4,6-dichloropyridine-3-carboxylate. The greater reactivity of the chlorine atom at the 4-position towards nucleophilic substitution, compared to the 6-position, allows for a selective reaction with hydrazine hydrate.

Caption: Proposed synthesis of Ethyl 6-chloro-4-hydrazinylpyridine-3-carboxylate.

Experimental Protocol:

-

Materials: Ethyl 4,6-dichloropyridine-3-carboxylate, Hydrazine hydrate (99%), Absolute Ethanol.

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Ethyl 4,6-dichloropyridine-3-carboxylate (1 equivalent) in absolute ethanol.

-

To this solution, add hydrazine hydrate (1.1 equivalents) dropwise at room temperature.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature. The product may precipitate out of the solution.

-

Filter the solid precipitate and wash with cold ethanol.

-

The crude product can be purified by recrystallization from a suitable solvent like ethanol to yield pure Ethyl 6-chloro-4-hydrazinylpyridine-3-carboxylate.

-

Causality in Experimental Choices:

-

Solvent: Ethanol is a suitable solvent as it dissolves the reactants and is relatively inert under the reaction conditions.

-

Reagent: Hydrazine hydrate is a strong nucleophile required for the substitution reaction. A slight excess ensures the complete consumption of the starting material.

-

Temperature: Refluxing provides the necessary activation energy for the nucleophilic aromatic substitution to occur at a reasonable rate.

Applications in Drug Development

The structural features of Ethyl 6-chloro-4-hydrazinylpyridine-3-carboxylate make it a valuable precursor for the synthesis of various heterocyclic compounds with potential pharmacological activities. The hydrazine moiety is particularly useful for constructing pyridazine and pyrazole ring systems, which are present in numerous bioactive molecules.[4][5][6][7][8]

Potential Therapeutic Areas:

-

Oncology: Hydrazinyl-containing compounds and their derivatives have shown promise as anticancer agents. They can be utilized to synthesize inhibitors of protein kinases, which are crucial targets in cancer therapy.[9]

-

Infectious Diseases: The pyridine and hydrazine moieties are found in various antimicrobial and antiviral drugs. This scaffold can be used to develop new anti-infective agents to combat drug-resistant pathogens.[4][10]

-

Inflammation and Pain: Pyridazine derivatives, which can be synthesized from this compound, are known to possess analgesic and anti-inflammatory properties.[4][5] This opens avenues for the development of novel non-steroidal anti-inflammatory drugs (NSAIDs).

Workflow for Drug Discovery Application:

Caption: A typical drug discovery workflow utilizing the target compound.

Safety and Handling

As with any research chemical, Ethyl 6-chloro-4-hydrazinylpyridine-3-carboxylate should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Hydrazine derivatives are often toxic and should be handled with care.

References

-

Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases. PubMed.[Link]

-

Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication.[Link]

-

Various Chemical and Biological Activities of Pyridazinone Derivatives. Scholars Research Library.[Link]

-

A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. ResearchGate.[Link]

-

Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. Semantic Scholar.[Link]

-

Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. National Institutes of Health (NIH).[Link]

-

How to prepare 4-hydrazino pyridine? ResearchGate.[Link]

-

[Synthesis and Pharmacological Activity of 4-hydrazino-pyridine-3-sulfonamides (Author's Transl)]. PubMed.[Link]

-

A Facile Synthesis of Amide Derivatives of[4][5][7]Triazolo[4,3-a]pyridine. ResearchGate.[Link]

-

1-(3-Chloropyridin-2-yl)hydrazine. ResearchGate.[Link]

-

Ethyl 6-chloro-4-hydrazinylpyridine-3-carboxylate. LabNovo.[Link]

-

Ethyl 6-chloro-4-hydrazinylpyridine-3-carboxylate (C8H10ClN3O2). PubChemLite.[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. sarpublication.com [sarpublication.com]

- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 7. rjptonline.org [rjptonline.org]

- 8. semanticscholar.org [semanticscholar.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

Spectral Analysis of Ethyl 6-chloro-4-hydrazinylpyridine-3-carboxylate: A Technical Guide for Researchers

An In-depth Guide to the Spectroscopic Characterization of a Key Synthetic Intermediate

Introduction

Ethyl 6-chloro-4-hydrazinylpyridine-3-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its unique structural features, comprising a substituted pyridine ring with chloro, hydrazinyl, and ethyl carboxylate moieties, make it a versatile building block for the synthesis of a wide array of more complex molecules with potential therapeutic applications. Accurate and comprehensive characterization of this intermediate is paramount for ensuring the integrity of subsequent synthetic steps and the final products.

This technical guide provides a detailed overview of the spectral data for Ethyl 6-chloro-4-hydrazinylpyridine-3-carboxylate, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). As a senior application scientist, the following sections will not only present the expected spectral data but also delve into the rationale behind the experimental methodologies and the interpretation of the spectral features, offering valuable insights for researchers in the field.

Molecular Structure and Properties

A foundational understanding of the molecule's architecture is crucial for interpreting its spectral data.

Molecular Formula: C₈H₁₀ClN₃O₂[1]

Molecular Weight: 215.64 g/mol [1]

Structure:

Caption: Molecular Structure of Ethyl 6-chloro-4-hydrazinylpyridine-3-carboxylate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. For Ethyl 6-chloro-4-hydrazinylpyridine-3-carboxylate, both ¹H and ¹³C NMR would provide definitive structural information.

Experimental Protocol: NMR Analysis

A standardized protocol for acquiring high-quality NMR spectra is essential for accurate data interpretation.

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for compounds with exchangeable protons (such as those in the hydrazinyl group) as it can facilitate their observation.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for improved signal dispersion and resolution.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Integrate all signals to determine the relative number of protons.

-

-

¹³C NMR Acquisition:

-

Obtain a proton-decoupled ¹³C spectrum to simplify the spectrum to a series of singlets, one for each unique carbon atom.

-

Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be employed to differentiate between CH, CH₂, and CH₃ groups.

-

¹H NMR Spectral Data (Predicted)

While experimental data is not publicly available, a predicted ¹H NMR spectrum would exhibit the following key signals:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~1.3 | Triplet | 3H | -O-CH₂-CH₃ |

| ~4.3 | Quartet | 2H | -O-CH₂ -CH₃ |

| ~5.0-6.0 | Broad Singlet | 2H | -NH-NH₂ |

| ~7.0 | Singlet | 1H | Pyridine C5-H |

| ~8.5 | Singlet | 1H | Pyridine C2-H |

| ~9.0 | Broad Singlet | 1H | -NH -NH₂ |

Interpretation: The ethyl group of the ester will give rise to a characteristic triplet and quartet pattern. The protons on the pyridine ring will appear as singlets due to the substitution pattern. The hydrazinyl protons are expected to be broad signals and their chemical shift can be highly dependent on solvent and concentration.

¹³C NMR Spectral Data (Predicted)

The predicted proton-decoupled ¹³C NMR spectrum would show eight distinct signals corresponding to the eight unique carbon atoms in the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~14 | -O-CH₂-CH₃ |

| ~61 | -O-CH₂ -CH₃ |

| ~108 | Pyridine C 5 |

| ~115 | Pyridine C 3 |

| ~150 | Pyridine C 2 |

| ~155 | Pyridine C 6 |

| ~158 | Pyridine C 4 |

| ~165 | C =O (Ester) |

Interpretation: The carbonyl carbon of the ester group is expected to be the most downfield signal. The chemical shifts of the pyridine carbons are influenced by the electronegativity of the nitrogen atom and the substituents.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule.

Experimental Protocol: IR Analysis

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

-

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer is used to acquire the spectrum.

-

Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

IR Spectral Data (Predicted)

The IR spectrum of Ethyl 6-chloro-4-hydrazinylpyridine-3-carboxylate is expected to show the following characteristic absorption bands:

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 3400-3200 | Medium, Broad | N-H stretching (hydrazinyl group) |

| ~3050 | Weak | Aromatic C-H stretching |

| ~2980 | Weak | Aliphatic C-H stretching |

| ~1720 | Strong | C=O stretching (ester) |

| ~1600, ~1480 | Medium | C=C and C=N stretching (pyridine ring) |

| ~1250 | Strong | C-O stretching (ester) |

| ~850 | Medium | C-Cl stretching |

Interpretation: The presence of the hydrazinyl group will be clearly indicated by the N-H stretching bands. The strong absorption around 1720 cm⁻¹ is a definitive indicator of the ester carbonyl group. The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of absorptions characteristic of the overall molecular structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity.

Experimental Protocol: MS Analysis

-

Ionization Method: Electrospray ionization (ESI) is a suitable technique for this polar molecule.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used to separate the ions based on their mass-to-charge ratio (m/z).

-

Data Acquisition: The mass spectrum is acquired in positive ion mode to observe the protonated molecule [M+H]⁺.

Mass Spectral Data

Based on the molecular formula C₈H₁₀ClN₃O₂, the expected exact mass and the m/z of the protonated molecule are:

| Parameter | Value |

| Monoisotopic Mass | 215.0462 Da |

| [M+H]⁺ (m/z) | 216.0534 |

| [M+Na]⁺ (m/z) | 238.0354 |

Interpretation: The mass spectrum should show a prominent peak for the protonated molecule [M+H]⁺ at m/z 216.0534. The isotopic pattern of this peak will be characteristic of a molecule containing one chlorine atom (with ³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio), providing strong evidence for the presence of chlorine. Fragmentation patterns could involve the loss of the ethoxy group (-OC₂H₅) or the entire ester group.

Caption: Workflow for Synthesis and Spectroscopic Characterization

Conclusion

The comprehensive spectral analysis of Ethyl 6-chloro-4-hydrazinylpyridine-3-carboxylate through NMR, IR, and MS provides a self-validating system for its structural confirmation. Each technique offers a unique and complementary piece of information, and together they create a detailed molecular portrait. For researchers and drug development professionals, a thorough understanding and application of these analytical techniques are fundamental to ensuring the quality and identity of key synthetic intermediates, thereby underpinning the success of their scientific endeavors.

References

- Due to the absence of publicly available experimental spectral data in the searched scientific literature and databases, this guide has been constructed based on established principles of spectroscopic interpretation and predicted data for the specified compound. For definitive experimental values, it is recommended to acquire the spectra on a purified sample.

-

PubChemLite. Ethyl 6-chloro-4-hydrazinylpyridine-3-carboxylate (C8H10ClN3O2). [Link]

Sources

An In-Depth Technical Guide to the Synthesis of Ethyl 6-chloro-4-hydrazinylpyridine-3-carboxylate: Starting Materials and Synthetic Strategies

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Substituted Pyridines in Medicinal Chemistry

Ethyl 6-chloro-4-hydrazinylpyridine-3-carboxylate is a key heterocyclic building block in the synthesis of a variety of pharmacologically active compounds. Its substituted pyridine core, featuring a reactive hydrazinyl group, a chloro substituent, and an ethyl carboxylate moiety, provides a versatile scaffold for the development of novel therapeutic agents. The strategic placement of these functional groups allows for diverse chemical modifications, making it an attractive starting point for the synthesis of kinase inhibitors, anti-inflammatory agents, and other targeted therapies. This guide provides a comprehensive overview of the primary starting materials and synthetic routes for the preparation of this valuable intermediate, with a focus on the underlying chemical principles and practical experimental considerations.

The Primary Synthetic Pathway: A Multi-Step Approach

The most logical and widely applicable synthetic route to Ethyl 6-chloro-4-hydrazinylpyridine-3-carboxylate involves a multi-step process commencing from readily available starting materials. This pathway is centered around the construction of a di-substituted pyridine ring, followed by the selective introduction of the hydrazinyl group via nucleophilic aromatic substitution.

Step 1: Synthesis of Ethyl 4,6-dihydroxynicotinate

The journey begins with the synthesis of the foundational pyridine ring. A common and efficient method for this is the cyclocondensation reaction of diethyl 1,3-acetonedicarboxylate with triethyl orthoformate and a nitrogen source, typically ammonia.

Causality of Experimental Choices:

-

Diethyl 1,3-acetonedicarboxylate: This dicarbonyl compound provides the C2, C3, C4, and C5 atoms of the pyridine ring, along with the ethyl carboxylate at the 3-position.

-

Triethyl orthoformate: This reagent serves as the source for the C6 carbon of the pyridine ring.

-

Ammonia: As the nitrogen source, ammonia facilitates the cyclization and formation of the pyridine heterocycle.

The reaction proceeds through a series of condensation and cyclization steps, ultimately yielding the stable dihydroxypyridine derivative.

Experimental Protocol: Synthesis of Ethyl 4,6-dihydroxynicotinate

-

Materials:

-

Diethyl 1,3-acetonedicarboxylate

-

Triethyl orthoformate

-

Acetic anhydride

-

30% Ammonia solution

-

Concentrated Hydrochloric Acid

-

Dichloromethane

-

-

Procedure:

-

In a suitable reaction vessel, combine diethyl 1,3-acetonedicarboxylate (1.0 eq), triethyl orthoformate (1.1 eq), and acetic anhydride (2.0 eq).

-

Heat the mixture to 120 °C and maintain for 2 hours.

-

After cooling to room temperature, dissolve the mixture in dichloromethane.

-

Cool the solution to 0 °C and slowly add 30% ammonia solution.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Separate the aqueous phase and acidify to pH 5 with concentrated hydrochloric acid.

-

Collect the resulting precipitate by filtration to obtain Ethyl 4,6-dihydroxynicotinate.

-

Step 2: Chlorination to Ethyl 4,6-dichloronicotinate

The next critical step is the conversion of the dihydroxy groups to chloro substituents. This is typically achieved using a strong chlorinating agent, with phosphorus oxychloride (POCl₃) being the reagent of choice.

Causality of Experimental Choices:

-

Phosphorus oxychloride (POCl₃): This powerful reagent effectively replaces the hydroxyl groups on the pyridine ring with chlorine atoms. The reaction proceeds via the formation of a phosphate ester intermediate, which is subsequently displaced by a chloride ion.

-

Heat: The reaction requires elevated temperatures (reflux) to overcome the activation energy for the chlorination process.

This transformation is crucial as it installs a good leaving group (chloride) at the 4-position, setting the stage for the subsequent nucleophilic substitution.

Experimental Protocol: Synthesis of Ethyl 4,6-dichloronicotinate [1][2][3]

-

Materials:

-

Ethyl 4,6-dihydroxynicotinate

-

Phosphorus oxychloride (POCl₃)

-

Ice water

-

Ethyl acetate

-

Saturated brine solution

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

In a fume hood, carefully and slowly add Ethyl 4,6-dihydroxynicotinate (1.0 eq) to an excess of phosphorus oxychloride (POCl₃).

-

Heat the mixture to reflux and maintain for 2 hours.

-

After the reaction is complete, cool the mixture to room temperature and remove the excess POCl₃ by distillation under reduced pressure.

-

Carefully pour the residue into ice water with stirring.

-

Extract the aqueous mixture with ethyl acetate (3x).

-

Combine the organic layers, wash with saturated brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to yield Ethyl 4,6-dichloronicotinate.

-

Step 3: Selective Hydrazinolysis to Ethyl 6-chloro-4-hydrazinylpyridine-3-carboxylate

The final and key transformation is the selective nucleophilic aromatic substitution of the chloro group at the 4-position with hydrazine. The electron-withdrawing nature of the pyridine nitrogen and the ester group activates the ring towards nucleophilic attack, particularly at the 2- and 4-positions.[4] The 4-position is generally more susceptible to nucleophilic attack than the 2-position in such systems.

Causality of Experimental Choices:

-

Hydrazine Hydrate: This serves as the nucleophile, with the lone pair of electrons on the nitrogen atom attacking the electron-deficient C4 carbon of the pyridine ring.

-

Solvent (e.g., Ethanol): A protic solvent like ethanol is typically used to facilitate the reaction and dissolve the reactants.

-

Temperature: The reaction is often carried out at elevated temperatures (reflux) to ensure a reasonable reaction rate.

The reaction proceeds through a Meisenheimer-like intermediate, where the aromaticity of the pyridine ring is temporarily disrupted. The subsequent loss of the chloride ion restores the aromaticity and yields the desired product.

Experimental Protocol: Synthesis of Ethyl 6-chloro-4-hydrazinylpyridine-3-carboxylate

-

Materials:

-

Ethyl 4,6-dichloronicotinate

-

Hydrazine hydrate

-

Ethanol

-

-

Procedure:

-

Dissolve Ethyl 4,6-dichloronicotinate (1.0 eq) in ethanol in a round-bottom flask.

-

Add an excess of hydrazine hydrate (e.g., 3-5 eq) to the solution.

-

Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration.

-

If the product remains in solution, remove the ethanol under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture).

-

Summary of Synthetic Pathway

The overall synthetic pathway can be visualized as a logical progression of functional group transformations on a pyridine core.

Caption: Synthetic pathway for Ethyl 6-chloro-4-hydrazinylpyridine-3-carboxylate.

Alternative Starting Materials and Approaches

While the pathway described above is a robust and common method, alternative starting materials and synthetic strategies can also be considered, depending on the availability of precursors and desired substitution patterns.

-

Starting from 4,6-Dichloronicotinic Acid: One could start with 4,6-dichloronicotinic acid, convert it to the corresponding ethyl ester, and then proceed with the hydrazinolysis step.[2][3]

-

Palladium-Catalyzed Amination: For certain substituted pyridines, palladium-catalyzed amination reactions can be employed to introduce the hydrazinyl group. This method can offer high selectivity and functional group tolerance.

Data Presentation

| Step | Starting Material(s) | Key Reagents | Product | Typical Yield |

| 1 | Diethyl 1,3-acetonedicarboxylate, Triethyl orthoformate, Ammonia | Acetic anhydride, HCl | Ethyl 4,6-dihydroxynicotinate | Good |

| 2 | Ethyl 4,6-dihydroxynicotinate | Phosphorus oxychloride (POCl₃) | Ethyl 4,6-dichloronicotinate | High |

| 3 | Ethyl 4,6-dichloronicotinate | Hydrazine hydrate | Ethyl 6-chloro-4-hydrazinylpyridine-3-carboxylate | Good to High |

Conclusion

The synthesis of Ethyl 6-chloro-4-hydrazinylpyridine-3-carboxylate is a well-established process that relies on fundamental principles of heterocyclic chemistry. The primary and most practical route involves the construction of a dihydroxynicotinic acid ester, followed by chlorination and a selective nucleophilic aromatic substitution with hydrazine. Understanding the rationale behind the choice of starting materials and reagents is crucial for the successful and efficient synthesis of this important medicinal chemistry intermediate. This guide provides the necessary technical details and experimental protocols to aid researchers in their drug discovery and development endeavors.

References

-

Arkat USA, Inc. 6-Hydrazinonicotinic acid hydrazide: a useful precursor for chemo- and regioselective synthesis of new heteroaryl-linked pyridinohydrazones. [Link]

-

Chemistry Stack Exchange. How can nucleophilic substitution happen at the sp²-hybridised carbon of 4-chloropyridine? [Link]

-

Molbase. What are the preparation and application examples of Ethyl 4,6-dichloronicotinate? [Link]

Sources

The Dual-Natured Reactivity of Hydrazinylpyridines: A Technical Guide for Synthetic and Medicinal Chemists

Introduction

Hydrazinylpyridines represent a class of heterocyclic compounds of significant interest to the drug development and materials science communities.[1] Their value lies in the versatile reactivity of the hydrazinyl group (-NHNH2), which is profoundly influenced by its attachment to the electron-deficient pyridine ring. This guide provides an in-depth exploration of the hydrazinyl group's reactivity, not as a mere substituent, but as a dynamic functional handle capable of acting as a potent nucleophile and as a foundational building block for constructing complex heterocyclic scaffolds.[2][3] Understanding this dual nature is paramount for researchers aiming to leverage these synthons in the design of novel bioactive molecules and functional materials.

The pyridine ring, being a π-deficient system, exerts a significant electron-withdrawing effect. This inductively deactivates the attached hydrazinyl group, modulating its nucleophilicity compared to simpler arylhydrazines.[4] However, this electronic interplay also primes the molecule for a rich array of chemical transformations, from straightforward condensations to elegant and complex cyclization cascades. This guide will dissect these core reactive pathways, offering both mechanistic rationale and practical, field-proven protocols.

Part 1: The Nucleophilic Character: Formation of Pyridinyl Hydrazones

The most fundamental reaction of the hydrazinyl group is the nucleophilic attack of its terminal nitrogen atom (-NH₂) onto electrophilic centers. The classic manifestation of this reactivity is the condensation with aldehydes and ketones to form stable pyridinyl hydrazone derivatives.[5][6] This reaction is not merely a simple derivatization but serves as a crucial first step in many multi-step syntheses, including the renowned Fischer Indole Synthesis.

Mechanism of Hydrazone Formation

The reaction proceeds via a two-step mechanism under mild acidic catalysis. The acid protonates the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon. The terminal nitrogen of the hydrazinylpyridine then attacks this activated carbon, forming a tetrahedral intermediate (a carbinolamine). Subsequent proton transfer and elimination of a water molecule yield the final C=N double bond of the hydrazone. The removal of water is often critical to drive the reaction equilibrium toward the product.[7]

// Reactants R1 [label="R₁", fontcolor="#202124"]; R2 [label="R₂", fontcolor="#202124"]; Py [label="Py—NH—NH₂"]; Ketone [label=<

| C |

| O |

>]; H_plus [label="H⁺", fontcolor="#EA4335"];

// Intermediates & Products Protonated_Ketone [label=<

| C⁺ |

| OH |

>]; Tetrahedral_Intermediate [label="Py—NH—NH—C(OH)R₁R₂"]; Hydrazone [label="Py—NH—N=CR₁R₂"]; Water [label="H₂O", fontcolor="#4285F4"];

// Nodes for labels label_activation [label="Carbonyl Activation", shape=plaintext, fontcolor="#5F6368"]; label_attack [label="Nucleophilic Attack", shape=plaintext, fontcolor="#5F6368"]; label_elimination [label="Dehydration", shape=plaintext, fontcolor="#5F6368"];

// Positioning and Edges {rank=same; Ketone; H_plus} Ketone:c -> Protonated_Ketone:c [label="+ H⁺"]; Protonated_Ketone -> label_activation [style=invis];

{rank=same; Py; Protonated_Ketone} Py -> Tetrahedral_Intermediate [label="+ PyNHNH₂"]; Protonated_Ketone -> Tetrahedral_Intermediate [style=invis]; Tetrahedral_Intermediate -> label_attack [style=invis];

Tetrahedral_Intermediate -> Hydrazone [label="- H₂O"]; Hydrazone -> label_elimination [style=invis];

// Attach R groups R1_attach [shape=point, width=0.01, height=0.01]; R2_attach [shape=point, width=0.01, height=0.01]; R1 -> R1_attach [dir=none]; R2 -> R2_attach [dir=none]; R1_attach -> Ketone:c [style=invis]; R2_attach -> Ketone:c [style=invis]; } Caption: Mechanism of Acid-Catalyzed Hydrazone Formation.

Experimental Protocol: Synthesis of N'-(1-(pyridin-3-yl)ethylidene)-2-cyanoacetohydrazide[6]

This protocol provides a representative example of hydrazone formation, a foundational reaction for this class of compounds.

Materials:

-

Cyanoacetylhydrazine (1.0 mmol)

-

3-Acetylpyridine (1.0 mmol)

-

1,4-Dioxane (solvent)

Procedure:

-

Dissolve cyanoacetylhydrazine (1.0 mmol) and 3-acetylpyridine (1.0 mmol) in a suitable volume of 1,4-dioxane in a round-bottom flask.

-

Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting solid residue is the crude hydrazide-hydrazone product.

-

Purify the product by recrystallization from an appropriate solvent (e.g., acetone or ethanol) to obtain the pure hydrazone derivative.[6]

Causality and Insights: The choice of a solvent like 1,4-dioxane or ethanol is crucial as it effectively dissolves the reactants while allowing for heating to drive the reaction. For less reactive carbonyls, adding a catalytic amount of glacial acetic acid can significantly accelerate the rate of condensation by facilitating the protonation of the carbonyl group.[8]

Part 2: The Hydrazinyl Group as a Precursor for Heterocyclic Synthesis

Beyond simple condensation, the true synthetic power of hydrazinylpyridines is realized in their use as precursors for building fused and unfused heterocyclic rings. These reactions are cornerstones of medicinal chemistry, enabling access to privileged scaffolds like pyrazoles, triazines, and indoles.[2][3]

A) Knorr Pyrazole Synthesis: Accessing the Pyrazolopyridine Core

The Knorr pyrazole synthesis is a robust and widely used method for constructing the pyrazole ring.[9] When a hydrazinylpyridine is reacted with a 1,3-dicarbonyl compound (such as a β-ketoester or acetylacetone), it undergoes a cyclocondensation reaction to form a substituted pyrazole fused or attached to the pyridine ring.[8][10][11] These pyrazolopyridine scaffolds are of significant interest due to their wide range of biological activities.[12][13][14][15]

Mechanism: The reaction initiates with the more nucleophilic terminal nitrogen of the hydrazine attacking one of the carbonyl groups (often the more reactive ketone) to form a hydrazone intermediate.[8] The second, less nucleophilic nitrogen then performs an intramolecular nucleophilic attack on the remaining carbonyl group (e.g., the ester). This cyclization, followed by the elimination of two molecules of water, results in the formation of the aromatic pyrazole ring.[8][10]

// Nodes Start [label="Hydrazinylpyridine +\n1,3-Dicarbonyl Compound", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"]; Hydrazone [label="Hydrazone Intermediate\n(via condensation)", fillcolor="#FFFFFF"]; Cyclization [label="Intramolecular\nNucleophilic Attack", fillcolor="#FFFFFF"]; Hemiaminal [label="Cyclic Hemiaminal\nIntermediate", fillcolor="#FFFFFF"]; Aromatization [label="Dehydration &\nAromatization", fillcolor="#FFFFFF"]; Product [label="Pyrazolopyridine\nProduct", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Hydrazone [label="-H₂O", fontcolor="#EA4335"]; Hydrazone -> Cyclization; Cyclization -> Hemiaminal; Hemiaminal -> Aromatization [label="-H₂O", fontcolor="#EA4335"]; Aromatization -> Product; } Caption: Workflow for the Knorr Pyrazole Synthesis.

B) Fischer Indole Synthesis: Constructing Carbolines

The Fischer indole synthesis is a classic organic reaction that produces an indole ring from an arylhydrazine and an aldehyde or ketone under acidic conditions.[16] When a hydrazinylpyridine is used, the product is a carboline (an azaindole), a heterocyclic system prevalent in pharmacologically active compounds.

Mechanism:

-

Hydrazone Formation: The hydrazinylpyridine first reacts with the carbonyl compound to form the corresponding pyridinylhydrazone, as described in Part 1.[7]

-

Tautomerization: The hydrazone tautomerizes to its enamine form ('ene-hydrazine').[16]

-

[17][17]-Sigmatropic Rearrangement: This is the key step. After protonation of the enamine, a concerted[17][17]-sigmatropic rearrangement occurs, forming a new C-C bond and breaking the weak N-N bond.[7][16] This step disrupts the aromaticity of the pyridine ring temporarily.

-

Rearomatization & Cyclization: A proton transfer restores the aromaticity of the pyridine ring, leading to a di-imine intermediate. The terminal imine nitrogen then attacks the aromatic ring in an intramolecular cyclization.

-

Ammonia Elimination: The resulting cyclic intermediate eliminates a molecule of ammonia under the acidic conditions to form the final aromatic carboline product.[16]

The reaction's success can be sensitive to the electronic nature of substituents on the pyridine ring; electron-donating groups can sometimes divert the reaction towards cleavage pathways instead of the desired rearrangement.[7][18]

C) Synthesis of Fused Triazine Systems

Hydrazinylpyridines can also serve as precursors for more complex fused heterocycles, such as triazinoindoles or triazinoquinolines. These syntheses often involve the initial formation of a hydrazone, which is then subjected to a cyclization reaction. For instance, coupling diazonium salts with a suitable indole precursor can yield an arylhydrazono-indoline, which upon thermal cyclization, can produce a triazino[5,6-b]indole ring system.[19] Similarly, arylazo compounds derived from quinolines can be cyclized to form[5][8][12]triazino[5,6-b]quinoline derivatives.[20] These multi-step sequences highlight the utility of the hydrazinyl group as a linchpin in assembling complex molecular architectures.

Part 3: Applications in Drug Development and Materials Science

The reactivity patterns described above are not merely academic; they are routinely employed in the synthesis of compounds with significant biological activity and material properties.

-

Antimycobacterial Agents: Pyridinylhydrazone derivatives have been extensively studied for their antimycobacterial activity, forming a key class of compounds in the search for new tuberculosis treatments.[5]

-

Anticancer Agents: The pyrazolopyridine scaffold is a well-established "privileged structure" in medicinal chemistry, with numerous derivatives showing potent antiproliferative activity against various cancer cell lines.[14][15]

-

Enzyme Inhibitors: Specific pyrazolopyridine derivatives have been designed as potent inhibitors of enzymes like HIF-1α prolyl hydroxylase, which are targets for diseases related to hypoxia.[15]

-

Catalysis and Materials: The ability of the 2-hydrazinopyridine structure to chelate with metal ions allows for the formation of stable coordination complexes. These complexes can be used as catalysts or incorporated into polymers to create materials with tailored thermal, optical, or conductive properties.[1]

Conclusion

The hydrazinyl group in pyridines possesses a rich and synthetically valuable reactivity profile. Its dual capacity to act as a simple nucleophile in condensation reactions and as a versatile precursor for a multitude of heterocyclic ring systems makes it an indispensable tool for the modern chemist. From the straightforward synthesis of hydrazones to the intricate mechanisms of the Knorr pyrazole and Fischer indole syntheses, hydrazinylpyridines provide access to molecular scaffolds that are central to the fields of drug discovery and materials science. A thorough understanding of the electronic interplay between the hydrazinyl group and the pyridine ring, and the specific conditions required to channel its reactivity down a desired pathway, is essential for any researcher seeking to innovate in these critical areas.

References

-

Synthesis of 2-pyridinylhydrazone derivatives 2a–i,... - ResearchGate. Available from: [Link]

-

One-step, facile synthesis of pyrazolopyridines and tetrahydropyrazolopyridines through disproportionation of initially formed pyrazolo Hantzsch dihydropyridine - Arkivoc. Available from: [Link]

-

A copper-mediated cyclization reaction of hydrazine with enediynones providing pyrazolo[1,5-a]pyridines - Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]

-

Knorr Pyrazole Synthesis - Chem Help Asap. Available from: [Link]

-

Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity - PMC - NIH. Available from: [Link]

-

Knorr Pyrazole Synthesis (M. Pharm) | PPTX - Slideshare. Available from: [Link]

-

Cyclization reactions of hydrazones. VII. Synthesis of some 2-aryl-3-oxo-253-dihydro-5ff-l?254. Available from: [Link]

-

Synthesis of Pyrazolopyridines - Sci-Hub. Available from: [Link]

- CN106588758A - Synthetic process for 2-hydrazinylpyridine derivative - Google Patents.

-

Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA - PMC - NIH. Available from: [Link]

-